

# A Comprehensive Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(2-Bromoethyl)-2-nitrobenzene**, a valuable chemical intermediate in organic synthesis. This document covers its physicochemical properties, detailed synthesis protocols, key chemical reactions, and potential applications, with a focus on its role in the construction of heterocyclic scaffolds relevant to drug discovery.

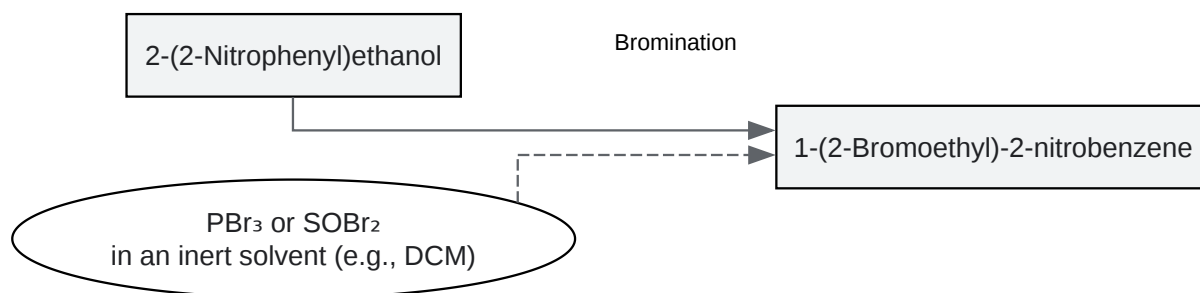
## Physicochemical Properties

Quantitative data for **1-(2-Bromoethyl)-2-nitrobenzene** is summarized in the table below. It is important to note that while the CAS number and molecular weight are specific to the compound, some physical properties have been estimated based on structurally related compounds due to a lack of publicly available experimental data for this specific molecule.

Property	Value	Source
CAS Number	16793-89-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	230.06 g/mol	[1][2]
Appearance	Pale yellow oil (presumed)	N/A
Melting Point	N/A (likely low)	N/A
Boiling Point	N/A	N/A
Density	~1.5 g/cm <sup>3</sup> (estimated)	N/A
Solubility	Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)	N/A

## Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene

The most common synthetic route to **1-(2-Bromoethyl)-2-nitrobenzene** involves the bromination of 2-(2-nitrophenyl)ethanol. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr<sub>3</sub>) or thionyl bromide (SOBr<sub>2</sub>) to convert the primary alcohol into the corresponding alkyl bromide.



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Caption: Synthetic workflow for **1-(2-Bromoethyl)-2-nitrobenzene**.

## Experimental Protocol: Synthesis from 2-(2-Nitrophenyl)ethanol

This protocol provides a representative procedure for the synthesis of **1-(2-Bromoethyl)-2-nitrobenzene**.

Materials:

- 2-(2-Nitrophenyl)ethanol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

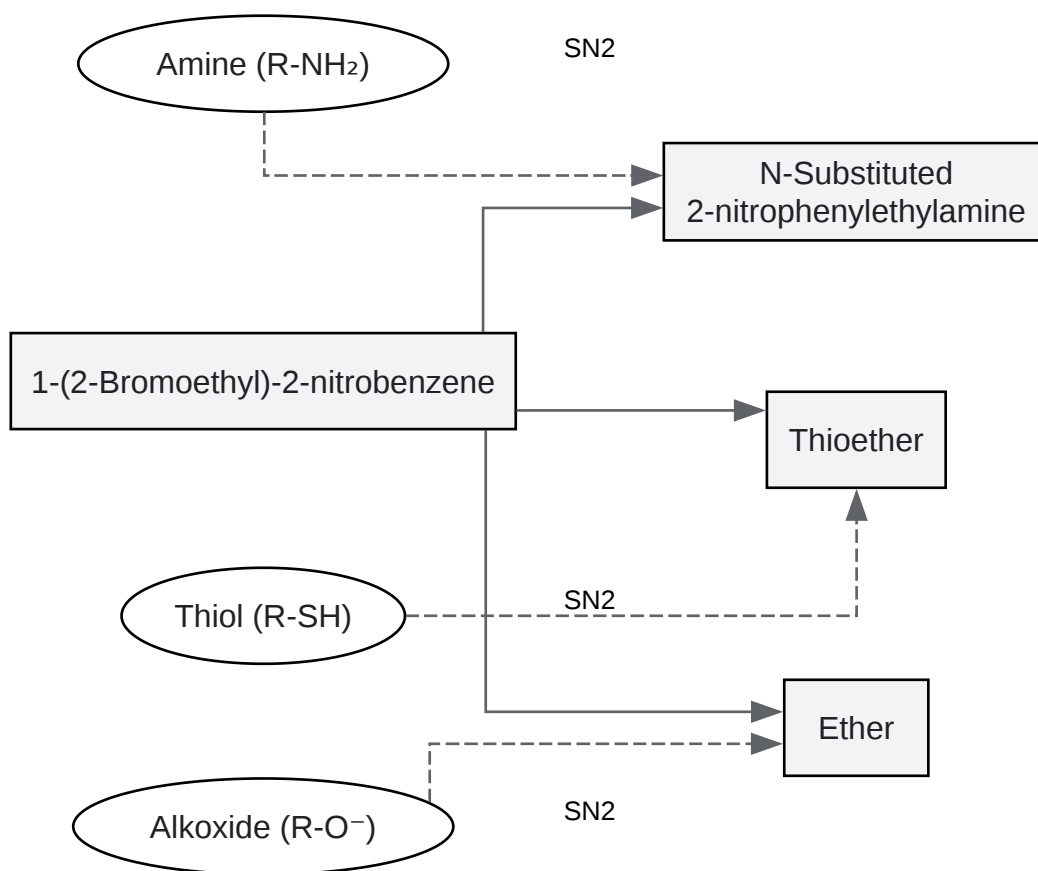
- **Addition of Brominating Agent:** Slowly add phosphorus tribromide (0.4 eq, a slight excess of bromine) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **1-(2-bromoethyl)-2-nitrobenzene**.

## Chemical Reactivity and Applications

**1-(2-Bromoethyl)-2-nitrobenzene** is a versatile synthetic intermediate due to the presence of two key functional groups: a reactive bromoethyl chain and a reducible nitro group.

## Nucleophilic Substitution Reactions

The primary bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

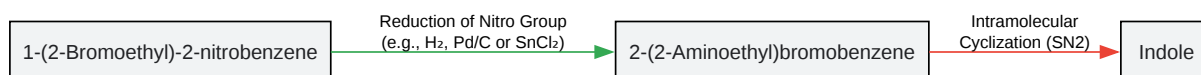


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Caption: Key nucleophilic substitution reactions.

## Reductive Cyclization to Indoles

A significant application of **1-(2-bromoethyl)-2-nitrobenzene** is in the synthesis of indoles, a core heterocyclic motif in many natural products and pharmaceuticals. This transformation is achieved through a reductive cyclization process. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic substitution with the adjacent bromoethyl side chain to form the indole ring.



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Caption: Reductive cyclization pathway to indole.

## Spectral Characterization

While experimental spectra for **1-(2-Bromoethyl)-2-nitrobenzene** are not readily available in public databases, its structure allows for the prediction of key spectral features.

Technique	Expected Features
<sup>1</sup> H NMR	- Aromatic protons (4H) in the range of $\delta$ 7.5-8.2 ppm, showing complex splitting patterns. - Two triplets (2H each) for the ethyl chain protons (-CH <sub>2</sub> -CH <sub>2</sub> -Br), likely around $\delta$ 3.2-3.8 ppm.
<sup>13</sup> C NMR	- Aromatic carbons (6C) in the range of $\delta$ 120-150 ppm. - Two aliphatic carbons (2C) for the ethyl chain, with the carbon attached to the bromine being more downfield.
IR Spectroscopy	- Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm <sup>-1</sup> and 1340 cm <sup>-1</sup> , respectively. - C-Br stretching vibration around 600-700 cm <sup>-1</sup> . - Aromatic C-H and C=C stretching bands.
Mass Spectrometry	- A molecular ion peak (M <sup>+</sup> ) at m/z 230 and an M+2 peak of similar intensity due to the presence of the bromine isotope ( <sup>79</sup> Br and <sup>81</sup> Br). - Fragmentation patterns corresponding to the loss of Br, NO <sub>2</sub> , and the ethyl group.

## Potential Biological Activity

Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro group can act as a pharmacophore and is often involved in redox cycling within biological systems, which can lead to antimicrobial, anticancer, and other therapeutic effects.<sup>[3][4]</sup> While no specific biological studies have been reported for **1-(2-bromoethyl)-2-nitrobenzene**, its

structural motifs suggest that it and its derivatives could be of interest in medicinal chemistry and drug discovery programs.

## Conclusion

**1-(2-Bromoethyl)-2-nitrobenzene** is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the presence of two distinct reactive sites, which allow for a range of chemical transformations. The ability to undergo nucleophilic substitution and serve as a precursor for the construction of the indole ring system makes it a compound of significant interest to researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.

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